molecular formula C5H7BrN2 B3186894 4-(bromomethyl)-1-methyl-1H-imidazole CAS No. 1338932-45-8

4-(bromomethyl)-1-methyl-1H-imidazole

Cat. No.: B3186894
CAS No.: 1338932-45-8
M. Wt: 175.03
InChI Key: HBNZTSVUBGAEQF-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Derivatives as Synthetic Building Blocks

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in numerous biologically active molecules and a versatile building block in organic synthesis. ajrconline.orgnih.govisca.meirjet.net Its unique electronic properties, including its aromaticity and the presence of both a pyridine-like and a pyrrole-like nitrogen atom, allow it to act as both a base and a nucleophile. wikipedia.orgyoutube.com This inherent reactivity makes imidazole and its derivatives highly valuable in the construction of more complex molecular architectures. nih.govmdpi.comnih.gov The imidazole ring is a key component of the essential amino acid histidine, the neurotransmitter histamine, and purines found in nucleic acids. isca.mewikipedia.org In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to its incorporation into numerous pharmaceuticals with diverse therapeutic applications, including anticancer, antifungal, and antibacterial agents. ajrconline.orgnih.govisca.meirjet.net

Role of Halomethyl Imidazoles in Organic Synthesis

Halomethyl imidazoles, a subclass of imidazole derivatives, are characterized by a halomethyl group attached to the imidazole ring. These compounds are particularly important as reactive intermediates in organic synthesis. The presence of a halogen atom on the methyl group provides a reactive site for nucleophilic substitution reactions, allowing for the facile introduction of the imidazole moiety into various molecular frameworks. This reactivity makes halomethyl imidazoles valuable precursors for the synthesis of a wide array of functionalized imidazole derivatives. For instance, they can be used to alkylate a variety of nucleophiles, including amines, thiols, and carbanions, to generate more complex molecules. The specific nature of the halogen atom (e.g., bromine) can influence the reactivity of the compound, with bromomethyl derivatives often exhibiting a good balance of reactivity and stability for many synthetic applications.

Historical Perspective on the Development of Functionalized Imidazole Chemistry

The chemistry of imidazole dates back to 1858, when Heinrich Debus first synthesized the parent compound from glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). wikipedia.orgmdpi.comnih.gov This initial discovery paved the way for the exploration of imidazole and its derivatives. Over the decades, the development of new synthetic methodologies has enabled the preparation of a vast library of functionalized imidazoles. Early methods often involved the condensation of dicarbonyl compounds with ammonia and aldehydes. wikipedia.org The subsequent evolution of synthetic organic chemistry introduced more sophisticated techniques, including metal-catalyzed cross-coupling reactions and multicomponent reactions, which have significantly expanded the scope and efficiency of imidazole synthesis. ajrconline.org The introduction of functional groups, such as halogens and methyl groups, onto the imidazole ring has been a crucial aspect of this development, providing chemists with versatile handles to manipulate and elaborate the imidazole core. The ability to selectively functionalize specific positions of the imidazole ring has been a key focus of research, leading to the development of a wide range of substituted imidazoles with tailored properties and reactivity. beilstein-journals.org

Research Landscape and Future Directions for 4-(bromomethyl)-1-methyl-1H-imidazole in Chemical Research

The research landscape for this compound and related compounds is active and expanding. Current research often focuses on the development of novel synthetic routes to this compound and its derivatives, aiming for improved yields, milder reaction conditions, and greater substrate scope. google.com Furthermore, there is significant interest in exploring the applications of this compound as a building block in the synthesis of biologically active molecules and functional materials. Future research is likely to continue in these areas, with an emphasis on developing more sustainable and efficient synthetic methods. The unique combination of the imidazole core and the reactive bromomethyl group suggests that this compound will continue to be a valuable tool for chemists in the creation of novel compounds with potential applications in fields such as medicinal chemistry, materials science, and catalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-8-3-5(2-6)7-4-8/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNZTSVUBGAEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromomethyl 1 Methyl 1h Imidazole

Regioselective Bromination of 1,4-Dimethyl-1H-imidazole

The most direct route to 4-(bromomethyl)-1-methyl-1H-imidazole involves the selective bromination of the C4-methyl group of 1,4-dimethyl-1H-imidazole. This transformation leverages the principles of free-radical halogenation at positions adjacent to an aromatic system, analogous to benzylic bromination.

Direct bromination protocols aim to substitute a hydrogen atom on the 4-methyl group with a bromine atom without affecting the imidazole (B134444) ring itself. The reaction is a free-radical substitution, commonly known as the Wohl-Ziegler reaction. thermofisher.comresearchgate.net This method is preferred for its atom economy and straightforward approach, converting a readily available starting material to the desired product in a single step. The key challenge lies in preventing competitive reactions, such as addition to the imidazole ring's double bonds or bromination of the ring itself. masterorganicchemistry.com

N-Bromosuccinimide (NBS) is the reagent of choice for achieving selective allylic and benzylic-type brominations. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, NBS serves as a source of bromine radicals (Br•) under specific conditions. wikipedia.org The reaction is initiated by heat or UV light, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. thermofisher.comwikipedia.org The primary advantage of using NBS is that it maintains a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture. masterorganicchemistry.comorganic-chemistry.org This low concentration is crucial for suppressing the ionic electrophilic addition of bromine across the double bonds of the imidazole ring, thereby favoring the desired free-radical substitution on the methyl group. masterorganicchemistry.comyoutube.com The mechanism proceeds via the abstraction of a hydrogen atom from the 4-methyl group by a bromine radical, forming a resonance-stabilized imidazolyl-methyl radical, which then reacts with Br₂ to yield the product and another bromine radical, propagating the chain reaction. organic-chemistry.orgyoutube.com

Optimizing the reaction conditions is critical for maximizing the yield of the desired product and minimizing side reactions. Key parameters include the choice of solvent, initiator, and reagent ratios.

Solvent: Carbon tetrachloride (CCl₄) is the traditional solvent for Wohl-Ziegler reactions because it is inert under radical conditions, and the starting material (NBS) is poorly soluble while the byproduct (succinimide) is insoluble and floats, indicating reaction completion. organic-chemistry.orgwikipedia.org However, due to its toxicity and environmental impact, alternative solvents like trifluorotoluene or acetonitrile (B52724) have been successfully employed. organic-chemistry.orgwikipedia.org

Initiator: A small amount of a radical initiator is typically required. AIBN is a common choice, as is benzoyl peroxide or initiation via photochemical means (UV light). researchgate.netwikipedia.org

Stoichiometry: A stoichiometric equivalent of NBS to the 1,4-dimethyl-1H-imidazole substrate is generally used. A Chinese patent describes a process where a brominating agent, NBS, is used in a specific weight ratio (1:2.5 to 1:3) relative to the substrate, in the presence of the catalyst azodiisobutyronitrile, with the reaction heated to 50°C for 12 hours. google.com

Table 1: Typical Conditions for NBS-Mediated Bromination
ParameterCondition/ReagentPurposeReference
Brominating AgentN-Bromosuccinimide (NBS)Provides a low, steady concentration of Br₂ for radical substitution. masterorganicchemistry.com
InitiatorAIBN, Benzoyl Peroxide, or UV/Visible LightInitiates the radical chain reaction. thermofisher.comresearchgate.netwikipedia.org
SolventCarbon Tetrachloride (CCl₄), AcetonitrileInert solvent that does not react with NBS. organic-chemistry.orgwikipedia.org
TemperatureRefluxProvides energy for homolytic cleavage and reaction progression. wikipedia.org

Indirect Synthetic Routes via Precursor Functionalization

Indirect routes offer alternative pathways to this compound, often starting from molecules that already possess a functional group at the C4 position. These methods can be advantageous if the starting precursors are more readily accessible or if direct bromination proves inefficient.

A common indirect strategy involves the conversion of a more stable precursor, such as an alcohol or a chloride, into the desired bromide.

From (1-methyl-1H-imidazol-4-yl)methanol: The corresponding hydroxymethyl precursor can be converted to the bromomethyl derivative using standard reagents for alcohol-to-alkyl bromide transformation. Reagents such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) are typically effective for this type of conversion. This method relies on the nucleophilic substitution of the hydroxyl group.

From 4-(chloromethyl)-1-methyl-1H-imidazole: The analogous chloromethyl compound can serve as a precursor in a halogen exchange reaction, known as the Finkelstein reaction. By treating the chloromethyl derivative with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable solvent like acetone, the chloride is displaced by bromide to yield the target compound. The preparation of similar chloromethyl-imidazole compounds has been documented, making this a viable synthetic approach. researchgate.net

Table 2: Indirect Synthesis via Precursor Transformation
PrecursorReaction TypeTypical ReagentsReference
(1-methyl-1H-imidazol-4-yl)methanolNucleophilic SubstitutionPBr₃, HBrGeneral Organic Chemistry Principles
4-(chloromethyl)-1-methyl-1H-imidazoleFinkelstein Reaction (Halogen Exchange)NaBr or LiBr in Acetone researchgate.net

More elaborate synthetic sequences can construct the target molecule from different imidazole starting materials. These multi-step routes offer flexibility in introducing various functional groups. A patented method details a three-step synthesis of a 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative starting from 1-methyl-1H-imidazole-5-formic acid. google.com This route involves condensation, a crucial bromination step, and subsequent debromination to yield the final product, highlighting how the core imidazole structure can be built and modified in a stepwise fashion. google.com Another complex approach involves the specific metallation of a protected imidazole. For instance, creating a 1,4-dilithioimidazole intermediate from 4-bromoimidazole allows for the introduction of substituents at the 4-position, providing a general, albeit complex, route to 4-substituted imidazoles. rsc.org

Green Chemistry Approaches in Synthesis of Bromomethyl Imidazoles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like imidazoles to minimize environmental impact and enhance safety. These approaches focus on the use of less hazardous solvents, development of solvent-free reaction conditions, and the application of efficient catalytic systems. bohrium.com

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. These reactions can be promoted through various techniques, including mechanical milling and microwave irradiation. rsc.orgmychemblog.com For the synthesis of brominated imidazoles, solvent-free methods using reagents like quaternary ammonium (B1175870) tribromides have been reported to be effective. acgpubs.org While a specific solvent-free synthesis for this compound is not extensively documented in publicly available literature, the general success of these methods for similar compounds suggests their potential applicability.

One-pot solvent-free syntheses of various imidazole derivatives have been developed, showcasing high yields and simplified procedures. For instance, the synthesis of 1-alkyl-3-methylimidazolium bromide ionic liquids has been achieved with high yields (>95%) under solvent-free, ultrasound-assisted conditions. researchgate.net Another approach involves the use of sodium bromide and Oxone® under mechanical milling for the bromination of various organic compounds, which could potentially be adapted for the synthesis of the target molecule. rsc.org

Table 1: Examples of Solvent-Free Approaches in Imidazole Synthesis

Reaction TypeReagents/ConditionsKey AdvantagesReference
Bromination of ImidazoleQuaternary ammonium tribromides, microwave irradiationRapid, high conversion, high yield acgpubs.org
Synthesis of Imidazolium (B1220033) Ionic Liquids1-Methylimidazole, alkyl bromides, ultrasoundHigh yields (>95%), mild conditions researchgate.net
General Imidazole SynthesisBenzene-1,2-diamine, aromatic aldehyde, ammonium acetate, 70°CHigh yields, avoidance of toxic solvents
Bromination of 1,3-Dicarbonyls and PhenolsSodium bromide, Oxone®, mechanical millingGood to excellent yields, solvent-free rsc.org

Catalytic systems play a crucial role in enhancing the efficiency and selectivity of chemical reactions, often allowing for milder reaction conditions and reducing waste. For the synthesis of imidazoles, various catalytic procedures have been explored.

The synthesis of tetrasubstituted imidazoles has been achieved using perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) as a catalyst under solvent-free conditions, resulting in excellent yields and short reaction times. rsc.org Another green approach involves the use of magnetic iron oxide nanoparticles (Fe₃O₄-MNPs) as a reusable catalyst for the one-pot synthesis of imidazole derivatives under solvent-free conditions. researchgate.net

While direct catalytic methods for the specific synthesis of this compound are not widely reported, related reactions provide insights into potential catalytic strategies. For instance, the N-allylation/alkylation of imidazoles with Morita–Baylis–Hillman (MBH) alcohols and acetates has been achieved without a metal catalyst, and in some cases with the use of an additive like DABCO. beilstein-journals.org

Table 2: Catalytic Systems in Imidazole Synthesis

Catalyst SystemReaction TypeKey FeaturesReference
HClO₄–SiO₂Four-component synthesis of tetrasubstituted imidazolesExcellent yields, short reaction times (2–20 min), solvent-free rsc.org
Fe₃O₄-MNPsMulticomponent synthesis of imidazole derivativesReusable catalyst, high yields, solvent-free researchgate.net
Diethyl ammonium hydrogen sulfate (B86663) (DEAHS)Four-component synthesis of 1,2,4,5-tetra-substituted imidazolesHigh yields (avg. 86%), reusable catalyst, solvent-free sohag-univ.edu.eg

Comparative Analysis of Synthetic Yields, Purity, and Scalability

A comparative analysis of different synthetic methodologies is essential for selecting the most suitable route for the production of this compound, considering factors like yield, purity of the final product, and the scalability of the process.

The Wohl-Ziegler bromination of 1,4-dimethyl-1H-imidazole using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) is a primary method for synthesizing the target compound. mychemblog.comwikipedia.orgchem-station.comorganic-chemistry.orgthermofisher.com This reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄), although greener alternatives are being explored due to the toxicity of CCl₄. wikipedia.org The yield and purity of this reaction can be influenced by factors such as the stoichiometry of the reactants, reaction time, and purification methods.

A Chinese patent describes a similar bromination of a 1-methyl-1H-imidazole-5-carboxamide derivative using NBS and AIBN in chloroform, with heating at 50°C for 12 hours, resulting in a high conversion rate and a single primary product, which simplifies purification. chemicalbook.comgoogle.com This suggests that the radical bromination of the methyl group at the 4-position of 1,4-dimethyl-1H-imidazole would likely proceed with good selectivity.

The scalability of the Wohl-Ziegler reaction can be a concern due to the need for careful control of the radical chain reaction and the handling of potentially hazardous reagents like NBS and radical initiators. However, with appropriate engineering controls, this method is viable for larger-scale production.

Table 3: Comparison of Synthetic Parameters for Imidazole Derivatives

Synthetic MethodStarting MaterialsReagents & ConditionsReported YieldPurity ConsiderationsScalabilityReference
Wohl-Ziegler Bromination (related compound)1-methyl-1H-imidazole-5-carboxamide derivativeNBS, AIBN, Chloroform, 50°C, 12hHigh conversionSingle primary product, easy purificationFavorable for large-scale production chemicalbook.comgoogle.com
Multi-component Synthesis of Tetrasubstituted ImidazolesBenzil, ethanolamine, aromatic carbaldehyde, ammonium acetateDEAHS catalyst, solvent-freeExcellent (avg. 86%)Non-chromatographic purificationGood sohag-univ.edu.eg
Bromination in Multi-step Synthesis1,4-dihydroxy-2-naphthoic acid derivativeBrominating agentVariable, potential for multiple byproductsMixture of mono-, di-, and tri-brominated productsChallenging due to purification nih.gov

Reactivity Profile and Mechanistic Investigations of 4 Bromomethyl 1 Methyl 1h Imidazole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group at the C4 position of the 1-methyl-1H-imidazole ring is a primary benzylic-like halide, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The electron-rich imidazole (B134444) ring can stabilize the transition state, facilitating the displacement of the bromide ion by a wide range of nucleophiles.

SN2 Reaction Pathways with Carbon-Based Nucleophiles (e.g., Grignard Reagents, Enolates, Cyanides)

Carbon-carbon bond formation via SN2 displacement is a cornerstone of organic synthesis, and 4-(bromomethyl)-1-methyl-1H-imidazole serves as a valuable electrophile in this regard.

Grignard Reagents: While Grignard reagents are powerful carbon nucleophiles, their high basicity can lead to side reactions. masterorganicchemistry.comadichemistry.com Their reaction with primary alkyl halides like this compound is possible but can be complicated by the inherent reactivity of the Grignard reagent itself. masterorganicchemistry.comnih.gov Specific examples directly involving this compound are not extensively documented in introductory texts, suggesting that alternative coupling strategies might be preferred for cleaner outcomes. A patent describes the use of methyl magnesium iodide in a debromination reaction of a related imidazole derivative, highlighting the interaction of Grignard reagents with brominated imidazoles, although not in a standard SN2 coupling context. google.com

Enolates: Enolates, being softer carbon nucleophiles, are well-suited for alkylation via SN2 reactions with primary halides. libretexts.orgyoutube.com The reaction involves the deprotonation of a ketone, ester, or similar carbonyl compound to form a nucleophilic enolate, which then attacks the electrophilic carbon of the bromomethyl group. uwo.calibretexts.org This process, known as enolate alkylation, is a reliable method for forming a new C-C bond at the α-position of the carbonyl group. libretexts.org The reaction is subject to the typical constraints of SN2 reactions, favoring primary halides like this compound to avoid competing elimination reactions. libretexts.org

Cyanides: The cyanide ion (CN⁻) is an excellent nucleophile for SN2 reactions, readily displacing bromide from primary alkyl bromides to form nitriles. This reaction provides a direct route to introduce a one-carbon extension, which can be further elaborated into carboxylic acids, amines, or amides. The cyanation of aryl halides is often achieved using transition metal catalysis, but for an activated substrate like this compound, direct nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) is a viable pathway. organic-chemistry.orgorganic-chemistry.org Research on the reaction of imidazoles with cyanogen bromide has focused on substitution at the imidazole ring itself rather than on an alkyl halide substituent. researchgate.net

Table 1: Examples of SN2 Reactions with Carbon-Based Nucleophiles
Nucleophile TypeGeneral ReactantProduct TypeTypical ConditionsReference
EnolateKetone/Ester + Strong Base (e.g., LDA)α-Alkylated Carbonyl CompoundAnhydrous polar aprotic solvent (e.g., THF), low temperature libretexts.orguwo.ca
CyanideSodium or Potassium Cyanide(1-methyl-1H-imidazol-4-yl)acetonitrilePolar aprotic solvent (e.g., DMSO, DMF) organic-chemistry.org

SN2 Reaction Pathways with Heteroatom Nucleophiles (e.g., Amines, Alcohols, Thiols)

The electrophilic nature of the bromomethyl group makes it highly susceptible to attack by nucleophiles containing heteroatoms such as nitrogen, oxygen, and sulfur.

Amines: Primary and secondary amines readily react with this compound to yield the corresponding substituted amines. This alkylation is a fundamental method for constructing C-N bonds. The reaction is utilized in the synthesis of prodrugs, where masking a primary or secondary amine on a drug molecule can improve its properties. nih.govunisi.itsemanticscholar.orgresearchgate.net The imidazole moiety can be introduced to modify the drug's solubility or pharmacokinetic profile. unisi.it

Alcohols: Alcohols, or more potently their conjugate bases (alkoxides), react via the Williamson ether synthesis to form ethers. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org An alcohol is deprotonated by a strong base like sodium hydride (NaH) to form a nucleophilic alkoxide, which then displaces the bromide in an SN2 reaction. masterorganicchemistry.comlibretexts.org This method is a classic and versatile strategy for ether formation. organic-chemistry.org

Thiols: Thiols and especially their conjugate bases, thiolates, are excellent nucleophiles and react efficiently with primary alkyl halides. nih.gov The reaction of this compound with a thiol in the presence of a base would lead to the formation of a thioether (sulfide). researchgate.netscispace.comresearchgate.net This reaction is generally rapid and high-yielding due to the high nucleophilicity of sulfur. nih.gov

Table 2: Examples of SN2 Reactions with Heteroatom Nucleophiles
NucleophileProduct TypeSignificance/ApplicationReference
Amines (R-NH₂)Substituted AminesProdrug synthesis, C-N bond formation nih.govresearchgate.net
Alcohols/Alkoxides (R-O⁻)EthersWilliamson ether synthesis organic-chemistry.orgmasterorganicchemistry.com
Thiols/Thiolates (R-S⁻)Thioethers (Sulfides)High-yield C-S bond formation nih.govresearchgate.net

Considerations of SN1 Character and Solvolysis Phenomena

While the primary nature of the carbon bearing the bromine atom strongly favors the SN2 pathway, the potential for an SN1 mechanism cannot be entirely dismissed, particularly under specific conditions. The SN1 mechanism involves the formation of a carbocation intermediate. masterorganicchemistry.com The imidazole ring, being aromatic and electron-rich, could potentially stabilize an adjacent positive charge through resonance, making the formation of a (1-methyl-1H-imidazol-4-yl)methyl carbocation more favorable than a simple primary carbocation.

Solvolysis, where the solvent acts as the nucleophile, is a reaction typically associated with SN1 pathways. youtube.comyoutube.comlibretexts.orgreddit.com If this compound is dissolved in a polar, protic solvent (like water or ethanol) without a strong nucleophile, a slow solvolysis reaction could occur. youtube.comlibretexts.org The rate-determining step would be the departure of the bromide ion to form the carbocation, which is then rapidly captured by a solvent molecule. masterorganicchemistry.com The likelihood of this pathway increases with the solvent's polarity and ionizing power. However, for a primary substrate, the activation energy for SN1 is generally high, and the SN2 mechanism will typically dominate unless sterically hindered or promoted by specific catalysts. masterorganicchemistry.com

Kinetic and Thermodynamic Aspects Influencing Product Selectivity

In many reactions, a competition can exist between different pathways, leading to a mixture of products. The ratio of these products can often be influenced by the reaction conditions, a concept known as kinetic versus thermodynamic control. wikipedia.orglibretexts.orgjackwestin.commasterorganicchemistry.comlibretexts.org

Kinetic Control: At lower temperatures, reactions are often under kinetic control. libretexts.org The major product formed is the one that results from the fastest reaction pathway, i.e., the one with the lowest activation energy. jackwestin.commasterorganicchemistry.com For the reactions of this compound, the direct SN2 displacement at the bromomethyl group is expected to be the kinetically favored pathway due to its low steric hindrance and the primary nature of the substrate.

Thermodynamic Control: At higher temperatures, with sufficient energy to overcome activation barriers and allow for reversibility, the reaction can be under thermodynamic control. libretexts.orglibretexts.org The product distribution will reflect the relative stabilities of the products, with the most stable product being favored. wikipedia.orgjackwestin.com In the context of this compound, if competing reactions were possible (e.g., substitution vs. rearrangement), prolonged reaction times at elevated temperatures might favor the formation of the most thermodynamically stable isomer. However, given the high reactivity of the primary bromide towards SN2 displacement, such competing pathways are less common unless promoted by specific reagents or catalysts.

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the formation of carbon-carbon bonds, offering methods that can proceed under milder conditions and with greater functional group tolerance than traditional methods.

Suzuki-Miyaura Coupling with Organoboronic Acids

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organoboronic acid and an organic halide or triflate. nih.govresearchgate.netresearchgate.net While typically employed for coupling aryl, vinyl, or heteroaryl halides (sp²-hybridized carbons), its application can be extended.

The direct Suzuki coupling of unactivated sp³-hybridized alkyl halides like this compound is challenging. However, the benzylic-like nature of the C-Br bond enhances its reactivity. The key steps in the catalytic cycle involve the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. semanticscholar.orgrsc.orgorganic-chemistry.org This reaction has been successfully applied to various imidazole derivatives. nih.govnih.govresearchgate.net For instance, the coupling of arylboronic acids with bromo-substituted indazoles (a related heterocyclic system) proceeds in moderate to excellent yields under optimized palladium catalysis. semanticscholar.orgresearchgate.net The success of the reaction often depends on the choice of palladium catalyst, ligand, base, and solvent. nih.gov

Table 3: General Conditions for Suzuki-Miyaura Coupling
ComponentExamplePurposeReference
CatalystPd(PPh₃)₄, PdCl₂(dppf)Facilitates oxidative addition and reductive elimination semanticscholar.orgrsc.org
Boron ReagentArylboronic acid (Ar-B(OH)₂)Source of the aryl group for coupling researchgate.netresearchgate.net
BaseK₂CO₃, Cs₂CO₃, NaOEtActivates the boronic acid for transmetalation semanticscholar.orgorganic-chemistry.org
SolventDMF, Dioxane, Toluene/H₂OSolubilizes reactants and catalyst semanticscholar.org

Heck and Negishi Coupling Applications

The Heck reaction traditionally facilitates the coupling of aryl or vinyl halides with alkenes. wikipedia.orgorganic-chemistry.org The use of benzylic halides such as this compound is less common and proceeds through alternative mechanistic pathways. While reports on intramolecular Heck reactions of secondary benzylic bromides exist, the intermolecular variant is challenging due to competing side reactions. researchgate.net Recent advancements have demonstrated that photoinduced palladium catalysis can enable Mizoroki-Heck type couplings of alkyl bromides and even unactivated alkyl chlorides. nih.gov For benzylic halides, the mechanism may involve single-electron oxidation events and base-assisted elimination, which circumvents the high barrier for direct oxidative addition and the propensity for rapid β-hydride elimination seen in thermal catalysis. nih.gov

In contrast to the Heck reaction, the Negishi coupling is a highly effective method for forming C-C bonds using organozinc reagents and C(sp³)-halides, including benzylic bromides. organic-chemistry.orgwikipedia.org Nickel-catalyzed protocols, in particular, have proven robust for the cross-coupling of racemic secondary benzylic bromides and chlorides with various organozinc partners. organic-chemistry.orgresearchgate.netnih.gov

These reactions can be performed with commercially available and air-stable catalyst components, such as a combination of NiBr₂·diglyme and a Pybox ligand, and are not overly sensitive to air or moisture. acs.org A key feature of this method is its stereoconvergent nature, where both enantiomers of a racemic starting material can be converted into a single enantiomer of the product. acs.org The proposed mechanism is thought to involve the formation of a benzylic radical, which then combines with the nickel catalyst to form a benzylnickel intermediate prior to coupling. thieme-connect.com This approach tolerates a wide array of functional groups, making it a powerful tool for synthesizing complex molecules. organic-chemistry.orgthieme-connect.com

Coupling ReactionCatalyst SystemSubstratesKey Features
Heck-Type Photoinduced Pd-catalysisBenzylic Halide + AlkeneOvercomes challenges of thermal catalysis; proceeds via alternative mechanisms. nih.gov
Negishi NiBr₂ / Chiral Ligand (e.g., Pybox)Benzylic Halide + Organozinc ReagentHighly efficient for C(sp³)-C bond formation; tolerant of functional groups; can be enantioselective. organic-chemistry.orgthieme-connect.com

C-N and C-S Cross-Coupling Reactions

While modern transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are prevalent, the term "coupling" in the context of this compound often refers to classical nucleophilic substitution reactions. The high reactivity of the bromomethyl group makes it an excellent electrophile for alkylating nitrogen and sulfur nucleophiles, providing an efficient route to C-N and C-S bond formation.

The alkylation of nitrogen-containing compounds is a fundamental transformation. This compound can readily react with a wide range of nitrogen nucleophiles, including primary and secondary amines, amides, and nitrogen-containing heterocycles like imidazole itself. nih.govresearchgate.netgoogle.com These reactions are typically carried out in the presence of a base (e.g., K₂CO₃, NaOH) to deprotonate the nucleophile, increasing its reactivity. derpharmachemica.comresearchgate.net The choice of solvent and temperature can influence reaction rates and yields. derpharmachemica.combeilstein-journals.org This method provides direct access to a diverse array of substituted amines and imidazolium (B1220033) salts, which are valuable in medicinal chemistry and materials science. nih.gov

Analogous to N-alkylation, the formation of C-S bonds can be achieved through the S-alkylation of sulfur nucleophiles. Thiols, thiophenols, and other thio-compounds react efficiently with this compound. nih.gov The reaction typically proceeds under basic conditions to generate the more nucleophilic thiolate anion, which then displaces the bromide ion in an Sₙ2 reaction. This provides a straightforward and high-yielding route to the corresponding thioethers.

Radical Reactions and Their Pathways

The C-Br bond in this compound is susceptible to homolytic cleavage, which results in the formation of a bromine radical and the (1-methyl-1H-imidazol-4-yl)methyl radical. libretexts.orgpressbooks.pub This process can be initiated by heat (thermolysis), UV light (photolysis), or with the use of a radical initiator. pressbooks.pubresearchgate.net The bond dissociation energy for the C-Br bond in benzylic bromides is relatively low, facilitating radical formation. rsc.org The resulting imidazolylmethyl radical is resonance-stabilized, with the unpaired electron delocalized into the π-system of the imidazole ring, which increases its stability and lifetime compared to a non-stabilized alkyl radical.

Once generated, the (1-methyl-1H-imidazol-4-yl)methyl radical is a reactive intermediate that can participate in various subsequent reactions. nih.gov It can engage in intermolecular functionalization of C-H bonds, abstract atoms (like hydrogen) from other molecules, or add across π-bonds of alkenes and alkynes. nih.gov In the presence of other radical species, it can undergo radical-radical coupling in termination steps of a chain reaction. The specific reaction pathway depends on the surrounding chemical environment, including the concentrations of other radical species, radical traps, and available substrates. The stability of radicals derived from substituted imidazoles can be influenced by the nature of the substituents on the ring. nih.gov

Electrophilic Aromatic Substitution on the Imidazole Ring (Influence of Substituents)

The imidazole ring is an electron-rich aromatic heterocycle that is generally activated towards electrophilic aromatic substitution (EAS). globalresearchonline.netslideshare.net In this compound, the available positions for substitution are C2 and C5. The regiochemical outcome of an EAS reaction is dictated by the electronic effects of the existing substituents: the N1-methyl group and the C4-bromomethyl group. libretexts.orglibretexts.org

N1-Methyl Group : The methyl group attached to the N1 nitrogen is an activating group. It donates electron density to the ring via an inductive effect, increasing the ring's nucleophilicity and reactivity towards electrophiles. It acts as an ortho, para-director analog, activating the C2 and C5 positions.

C4-Bromomethyl Group (-CH₂Br) : This group is considered weakly deactivating. The primary influence is the electron-withdrawing inductive effect of the electronegative bromine atom, which slightly reduces the electron density of the ring.

SubstituentPositionElectronic EffectInfluence on EAS
-CH₃ N1Activating (Inductive Donor)Increases reaction rate; directs to C2 and C5.
-CH₂Br C4Weakly Deactivating (Inductive Withdrawal)Slightly decreases reaction rate.
Predicted Outcome C5Major ProductGoverned by the activating N1-methyl group and greater steric accessibility.
Predicted Outcome C2Minor ProductLess favored due to proximity to two electronegative nitrogen atoms.

Chemo- and Regioselectivity in Complex Reaction Environments

The presence of multiple reactive sites in a substrate presents a significant challenge in chemical synthesis, demanding a high degree of selectivity from the reagents employed. This compound, as a potent alkylating agent, has been the subject of investigations to elucidate its chemo- and regioselective properties in reactions with multifunctional nucleophiles. These studies are crucial for predicting and controlling reaction outcomes, thereby enabling the efficient synthesis of complex molecular architectures.

The selectivity of this compound is governed by a combination of electronic and steric factors, as well as the reaction conditions. The electron-donating nature of the N-methylimidazole ring activates the bromomethyl group for nucleophilic substitution. However, the imidazole moiety itself contains a nucleophilic nitrogen atom (N-3), which could potentially lead to side reactions or polymerization under certain conditions.

In complex reaction environments where multiple nucleophilic sites are present, the inherent reactivity of each site, dictated by factors such as pKa, polarizability, and steric hindrance, plays a critical role in determining the product distribution. The choice of solvent and base is also instrumental in modulating the reactivity of both the electrophile and the various nucleophilic centers.

Detailed Research Findings

While specific comprehensive studies on the chemo- and regioselectivity of this compound in complex environments are not extensively documented in publicly accessible literature, the general principles of alkylation of ambident nucleophiles can be applied to predict its behavior. For instance, in a substrate containing both a "hard" nucleophile (e.g., an alcohol or a primary amine) and a "soft" nucleophile (e.g., a thiol), the outcome of the reaction can often be tuned by the reaction conditions. According to Hard and Soft Acids and Bases (HSAB) theory, the alkylating agent this compound can be considered a relatively soft electrophile due to the polarizability of the C-Br bond.

Competition between N-, O-, and S-Nucleophiles:

In a hypothetical competitive reaction involving a substrate with amino, hydroxyl, and thiol functionalities, the superior nucleophilicity of the thiol group (a soft nucleophile) would generally favor S-alkylation over N- or O-alkylation, especially under neutral or mildly acidic conditions. The selection between N- and O-alkylation is often more nuanced and can be influenced by factors such as the basicity of the reaction medium. In the presence of a strong base, the hydroxyl group is deprotonated to form a more potent alkoxide nucleophile, potentially favoring O-alkylation. Conversely, under neutral conditions, the more nucleophilic amine may react preferentially.

The table below illustrates the expected selectivity based on the principles of nucleophilicity and the HSAB theory.

Nucleophilic SiteHSAB CharacterExpected Reactivity with this compoundInfluencing Factors
Thiol (-SH)SoftHighGenerally the most reactive site towards this soft electrophile.
Amine (-NH2)Borderline/HardModerate to HighBasicity of the medium; steric hindrance.
Hydroxyl (-OH)HardLow to ModerateRequires deprotonation to the more reactive alkoxide to compete effectively.

Regioselectivity with Heterocyclic Amines:

The alkylation of heterocyclic amines, such as substituted pyridines or pyrimidines, with this compound can also lead to different regioisomers. The position of substitution on the heterocyclic amine is influenced by the electronic effects of the substituents on the ring and steric hindrance around the nitrogen atoms. For instance, in a diazine system, the more electron-rich and less sterically hindered nitrogen atom is generally the preferred site of alkylation.

Consider the reaction with a generic substituted aminopyridine. The selectivity of N-alkylation on the pyridine ring versus the exocyclic amino group would depend on the relative nucleophilicity of these two sites, which is in turn modulated by the electronic properties of the substituent 'R'.

A summary of factors influencing regioselectivity in such systems is provided in the following table:

FactorInfluence on Regioselectivity
Electronic Effects of Substituents Electron-donating groups on the heterocyclic ring increase the nucleophilicity of the ring nitrogen(s), favoring their alkylation. Electron-withdrawing groups decrease nucleophilicity.
Steric Hindrance Bulky substituents adjacent to a potential reaction site will hinder the approach of the alkylating agent, favoring reaction at a less sterically crowded site.
Solvent Polarity The polarity of the solvent can influence the solvation of the nucleophile and the transition state, thereby affecting the reaction rate and selectivity.
Counter-ion In cases where a salt of the nucleophile is used, the nature of the counter-ion can affect the aggregation and reactivity of the nucleophile.

Applications of 4 Bromomethyl 1 Methyl 1h Imidazole in Advanced Organic Synthesis

Construction of Functionalized Imidazole (B134444) Derivatives

The chemical reactivity of 4-(bromomethyl)-1-methyl-1H-imidazole makes it an excellent starting point for creating a variety of functionalized imidazole derivatives. The electron-rich nature of the imidazole ring, combined with the reactive C-Br bond of the bromomethyl group, facilitates numerous synthetic transformations.

Synthesis of Polysubstituted Imidazoles

The primary route to polysubstituted imidazoles using this compound involves the nucleophilic substitution of the bromide. The electrophilic carbon of the bromomethyl group is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reaction is a cornerstone for elaborating the basic imidazole structure.

Common nucleophiles employed in these substitutions include amines, thiols, and alkoxides, yielding aminomethyl-, thiomethyl-, and alkoxymethyl-substituted imidazoles, respectively. For instance, reaction with a secondary amine like morpholine (B109124) would yield 4-(morpholinomethyl)-1-methyl-1H-imidazole. Furthermore, this reagent can be used to synthesize imidazolium (B1220033) salts. The reaction of a bromide intermediate with various substituted imidazoles, such as 1-benzylimidazole, can be refluxed to produce novel imidazolium salt derivatives. nih.gov This method allows for the attachment of the 1-methyl-1H-imidazol-4-ylmethyl group to other heterocyclic systems, creating complex, polysubstituted architectures.

The table below illustrates the versatility of the bromomethyl group in synthesizing diverse substituted imidazoles.

Nucleophile TypeExample NucleophileResulting Functional Group
AmineDiethylamine-CH₂-N(CH₂CH₃)₂
ThiolEthanethiol-CH₂-S-CH₂CH₃
AlkoxideSodium methoxide-CH₂-O-CH₃
Imidazole1-BenzylimidazoleImidazolium Salt

This table demonstrates the types of nucleophilic substitution reactions the bromomethyl group on the imidazole can undergo. nih.gov

Formation of Imidazole-Containing Heterocyclic Systems

Beyond simple substitution, this compound serves as a key building block for constructing larger, fused heterocyclic systems. These complex structures are of significant interest in materials science and medicinal chemistry. acs.org The synthesis of these systems often involves a strategy where the bromomethyl group reacts with a bifunctional molecule, leading to a subsequent cyclization event.

For example, reacting this compound with a compound containing two nucleophilic centers, such as a 2-aminopyridine (B139424) or a 1,2-diaminobenzene derivative, can initiate a sequence leading to a fused-ring system. The initial step is the alkylation of one of the nucleophilic sites by the bromomethyl group, followed by an intramolecular cyclization to form a new ring. This approach is a known strategy for creating biologically active benzimidazole-fused benzoxazepines and imidazo[1,2-a]pyridine (B132010) scaffolds. acs.orgnih.gov The synthesis of such fused systems highlights the role of this compound as a linchpin in assembling complex molecular frameworks. nih.govmdpi.com

Role as a Precursor in Medicinal Chemistry Research

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceutical drugs due to its ability to engage in various biological interactions. nih.govnih.gov Consequently, this compound is a valuable precursor for the synthesis of new therapeutic agents.

Synthesis of Imidazole-Derived Drug Candidates and Scaffolds

The compound is frequently used as an intermediate in the synthesis of potential drug candidates, particularly in the areas of oncology and infectious diseases. Its utility lies in its capacity to introduce the 1-methylimidazol-4-ylmethyl moiety into larger molecules, which can then be evaluated for biological activity.

A notable application is in the synthesis of novel 1,4-dialkoxynaphthalene-2-alkyl imidazolium salts (IMS). nih.gov In this work, various bromide intermediates are reacted with substituted imidazoles to create a library of compounds. These IMS derivatives were then screened for their cytotoxic effects against several human cancer cell lines. Several of the synthesized compounds demonstrated significant cytotoxic activity, underscoring the potential of this synthetic strategy in developing new anticancer agents. nih.gov

The table below summarizes the cytotoxic activity of selected imidazolium salt derivatives synthesized from imidazole precursors.

CompoundCell Line (HT-29) IC₅₀ (µM)Cell Line (HepG2) IC₅₀ (µM)
IMS-02>10085.11
IMS-0329.5424.33
IMS-0419.3417.02
IMS-0710.4511.23

Data sourced from a study on 1,4-dialkoxynaphthalene-based imidazolium salts, demonstrating their cytotoxic potential against human colon cancer (HT-29) and liver cancer (HepG2) cell lines. nih.gov

Incorporation into Biologically Relevant Molecular Architectures (e.g., Enzyme Inhibitor Precursors)

The structural features of the imidazole ring make it an effective component in the design of enzyme inhibitors. The nitrogen atoms can act as hydrogen bond acceptors or donors, and the ring system can participate in pi-stacking interactions within an enzyme's active site. The ability of this compound to covalently link to other molecular fragments makes it a useful tool for building potential enzyme inhibitors.

The binding of imidazole and its derivatives to the iron center of metmyoglobin has been studied to understand the affinity and kinetics of these interactions. nih.gov Such studies provide a basis for designing imidazole-containing molecules that can target metalloenzymes. By using this compound, chemists can tether the imidazole core to other pharmacophores, creating sophisticated molecular architectures designed to fit specifically into the binding pockets of target enzymes and receptors.

Design and Synthesis of Novel Ligands for Catalysis and Coordination Chemistry

The nitrogen atoms in the imidazole ring possess lone pairs of electrons, making them excellent coordinating atoms for a wide range of metal ions. This property is exploited in the design of ligands for transition metal catalysis and the construction of coordination complexes. researchgate.net

This compound is a valuable building block in this field. While the imidazole ring itself can act as a simple monodentate ligand, the reactive bromomethyl group allows for the creation of more complex polydentate ligands. Through nucleophilic substitution, functional groups containing additional donor atoms (such as nitrogen, phosphorus, or sulfur) can be appended to the imidazole core via the methylene (B1212753) bridge. This strategy leads to the formation of bidentate or tridentate ligands, which can form stable chelate complexes with metal ions. For example, reaction with a phosphine (B1218219) could yield a P,N-ligand, capable of coordinating to metals like platinum(II) or copper(I). researchgate.net The resulting metal complexes can be investigated for applications in homogeneous catalysis, such as in cross-coupling reactions or oxidation catalysis.

N-Heterocyclic Carbene (NHC) Precursors

The compound this compound serves as a valuable precursor in the synthesis of N-heterocyclic carbenes (NHCs), a class of organic compounds that have revolutionized the field of catalysis. NHCs are powerful ligands for transition metals and are also employed as organocatalysts in their own right. The synthesis of NHC precursors, typically imidazolium salts, from this compound involves the quaternization of the imidazole nitrogen atoms.

The primary synthetic route involves the reaction of this compound with a suitable N-substituted imidazole or a primary amine. This reaction, a nucleophilic substitution at the bromomethyl group, leads to the formation of a new carbon-nitrogen bond, yielding an imidazolium salt. These salts are the direct, air-stable precursors to the desired NHCs, which can be generated in situ by deprotonation with a base.

For instance, the reaction of this compound with another molecule of an N-substituted imidazole results in a bis(imidazolium) salt. The general synthetic approach is outlined below:

General Synthesis of Imidazolium Salt Precursors

Reactant 1 Reactant 2 Product
This compound N-Aryl/Alkyl-imidazole 1-(Aryl/Alkyl)-3-((1-methyl-1H-imidazol-4-yl)methyl)-1H-imidazol-3-ium bromide
This table illustrates a generalized reaction scheme for the synthesis of imidazolium salt NHC precursors.

The specific substituents on the reacting imidazole (Aryl or Alkyl groups) can be tailored to modulate the steric and electronic properties of the resulting NHC, thereby fine-tuning its catalytic activity. The synthesis of these precursor imidazolium salts is often straightforward, proceeding in high yields. nih.govmdpi.comorientjchem.org

Imidazole-Based Chelating Ligands

The electrophilic nature of the bromomethyl group in this compound makes it an ideal synthon for the construction of imidazole-based chelating ligands. These ligands are crucial in coordination chemistry for their ability to bind to metal ions, forming stable complexes with applications in catalysis, sensing, and bioinorganic chemistry.

The synthesis of such ligands is typically achieved through nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile that contains additional donor atoms. By reacting this compound with polyamines, amino alcohols, or molecules containing thiol groups, multidentate ligands can be readily prepared. The imidazole nitrogen atom, along with the newly introduced donor atoms, can then coordinate to a central metal ion.

An example is the reaction with a diamine, which would result in a tridentate ligand capable of forming a stable complex with a transition metal. The versatility of this approach allows for the systematic design of ligands with specific coordination geometries and electronic properties.

Examples of Nucleophiles for Chelating Ligand Synthesis

Nucleophile Resulting Ligand Type Potential Donor Atoms
Ethylenediamine Tridentate (N,N,N) Two amine nitrogens, one imidazole nitrogen
Ethanolamine Tridentate (N,N,O) One amine nitrogen, one hydroxyl oxygen, one imidazole nitrogen
Cysteamine Tridentate (N,N,S) One amine nitrogen, one thiol sulfur, one imidazole nitrogen
This table showcases various nucleophiles that can be reacted with this compound to create different types of chelating ligands.

Contributions to Materials Science and Polymer Chemistry

The utility of this compound extends beyond small molecule synthesis into the domain of materials science and polymer chemistry. Its functional handle allows for its incorporation into larger macromolecular structures, imparting the unique properties of the imidazole moiety to the resulting materials.

Synthesis of Imidazole-Functionalized Polymers and Composites

Imidazole-functionalized polymers are a class of materials with a wide array of applications, including as polymer electrolytes, gene delivery vectors, and antimicrobial surfaces. The compound this compound can be employed to introduce imidazole functionalities into polymers through post-polymerization modification.

This is typically achieved by grafting the molecule onto a pre-existing polymer that contains nucleophilic side chains, such as hydroxyl, amine, or thiol groups. The reaction proceeds via nucleophilic substitution at the bromomethyl position, covalently attaching the imidazole unit to the polymer backbone. This method allows for precise control over the degree of functionalization.

Alternatively, this compound can be first converted into a polymerizable monomer. For example, reaction with a molecule containing a vinyl group and a nucleophilic site can yield a vinyl-functionalized imidazolium salt, which can then be polymerized or copolymerized to create imidazole-containing polymers. benicewiczgroup.comnih.gov

Methods for Imidazole-Functionalization of Polymers

Method Description Example Polymer Backbone
Grafting-to Reaction of this compound with a pre-formed polymer containing nucleophilic groups. Poly(vinyl alcohol), Chitosan
Monomer Synthesis Conversion of this compound into a polymerizable monomer prior to polymerization. N/A (monomer is then polymerized)
This table outlines the primary strategies for incorporating this compound into polymeric structures.

Components for Supramolecular Assemblies and Frameworks

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Imidazole derivatives are excellent building blocks for such assemblies due to the ability of the imidazole ring to participate in hydrogen bonding and to coordinate with metal ions.

The compound this compound can be utilized as a key component in the construction of metal-organic frameworks (MOFs) and other crystalline supramolecular structures. nih.gov In the synthesis of MOFs, the imidazole nitrogen can act as a ligand, coordinating to metal centers to form extended, porous networks. The bromomethyl group can be retained as a reactive handle for post-synthetic modification of the framework, or it can be substituted prior to assembly to introduce other functional groups that can direct the supramolecular organization through hydrogen bonding or π-π stacking interactions. rsc.org

The ability to form well-defined, ordered structures makes these materials promising for applications in gas storage, separation, and heterogeneous catalysis. The specific geometry and connectivity of the resulting framework are dictated by the coordination preference of the metal ion and the structure of the organic linker, for which this compound can be a precursor.

Table of Mentioned Compounds

Compound Name
This compound
N-Aryl-imidazole
N-Alkyl-imidazole
1-(Aryl/Alkyl)-3-((1-methyl-1H-imidazol-4-yl)methyl)-1H-imidazol-3-ium bromide
Ethylenediamine
Ethanolamine
Cysteamine
Poly(vinyl alcohol)
Chitosan

Computational and Theoretical Studies of 4 Bromomethyl 1 Methyl 1h Imidazole and Its Derivatives

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals governs a molecule's fundamental chemical properties. Analysis of the electronic structure of 4-(bromomethyl)-1-methyl-1H-imidazole reveals the distribution of electron density and identifies the orbitals most involved in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting reactivity. numberanalytics.com It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org The energy and localization of these frontier orbitals in this compound are critical for understanding its chemical behavior.

The HOMO represents the most energetic and available electrons, indicating the molecule's capacity to act as a nucleophile or electron donor. researchgate.net Conversely, the LUMO is the lowest-energy empty orbital, signifying the most likely site for accepting electrons in a nucleophilic attack. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap generally corresponds to higher reactivity. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring. The LUMO, in contrast, is anticipated to be centered on the antibonding σ* orbital of the carbon-bromine bond in the bromomethyl group. This distribution makes the bromomethyl group a potent electrophilic site, highly susceptible to substitution reactions by nucleophiles. Theoretical calculations can quantify these orbital energies, allowing for a predictive assessment of reaction feasibility with various nucleophiles. pku.edu.cn

Table 1: Representative FMO Properties for Reactivity Analysis

Parameter Description Implication for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital. A higher energy value indicates stronger nucleophilicity, likely centered on the imidazole ring.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. A lower energy value indicates stronger electrophilicity, associated with the C-Br bond, making it the primary site for nucleophilic attack.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher polarizability and greater chemical reactivity. |

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. An electrostatic potential (ESP) surface visually represents this charge distribution, mapping the electrostatic potential onto the molecule's electron density surface. In these maps, regions of negative potential (typically colored red) are electron-rich and prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and attract nucleophiles.

In this compound, the ESP surface would show significant negative potential around the pyridine-like nitrogen atom (N3) of the imidazole ring due to its lone pair of electrons. The bromine atom would also exhibit negative or neutral potential. Conversely, the hydrogen atoms of the methyl and bromomethyl groups, along with the carbon atom attached to the bromine, would display positive electrostatic potential. This charge landscape reinforces the predictions of FMO theory, highlighting the N3 position as a potential site for protonation or coordination and the bromomethyl group as the primary center for nucleophilic substitution.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular forces of a molecule and its derivatives are crucial for its physical properties and biological interactions. Computational methods can map the potential energy surface to identify stable structures and analyze the forces between molecules.

An energy landscape is a multidimensional surface that maps the potential energy of a molecule as a function of its atomic coordinates. nih.gov Minima on this landscape correspond to stable or metastable conformations. nih.govnih.gov For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the imidazole ring and the bromomethyl group.

Computational conformational analysis involves systematically rotating this bond and calculating the energy at each step to identify the most stable arrangements (conformers). The lowest energy conformer, or global minimum, represents the most populated structure at equilibrium. The energy barriers between different conformers determine the rate at which they can interconvert. This analysis is vital for understanding how the molecule's shape influences its ability to fit into an enzyme's active site or pack in a crystal lattice.

While this compound itself lacks a hydrogen bond donor, its imidazole core is a hydrogen bond acceptor at the N3 position. Derivatives of this compound, formed by substituting the bromine atom, can introduce a wide array of non-covalent interactions. libretexts.org The imidazole moiety is known for its ability to participate in diverse non-covalent interactions, including hydrogen bonds and π-system interactions. nih.gov

For instance, if the bromo group is replaced by a hydroxyl (-OH) or amine (-NH₂) group, the resulting derivative gains a hydrogen bond donor. This new capability can lead to the formation of strong intramolecular or intermolecular hydrogen bonds. rsc.org Computational studies on related imidazole derivatives show that such interactions significantly influence molecular packing and can alter chemical properties. nih.govosti.gov The formation of one non-covalent bond can cooperatively strengthen or weaken others, an effect that is particularly pronounced in imidazole systems due to the ring's ability to redistribute electron density. nih.gov

Table 2: Types of Non-Covalent Interactions in Derivatives of this compound

Interaction Type Description Potential Role in Derivatives
Hydrogen Bonding An electrostatic attraction between a hydrogen atom in a polar bond (e.g., O-H, N-H) and an electronegative atom (N, O). libretexts.org Crucial for structure and function if derivatives contain -OH, -NH₂, or -COOH groups. The imidazole N3 is a primary acceptor site.
Halogen Bonding A non-covalent interaction involving a halogen atom (Br) as an electrophilic species. The bromine in the parent compound can interact with nucleophilic atoms in other molecules.
π-π Stacking Attractive interaction between the π-systems of aromatic rings. The imidazole ring can stack with other aromatic or heteroaromatic rings in derivatives.

| C-H···π Interactions | Interaction of a C-H bond with a π-system. | Can contribute to the conformational stability and crystal packing of derivatives. |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing a virtual window into the process of bond breaking and formation. By modeling the reaction pathway of this compound, particularly its common nucleophilic substitution reactions, one can characterize the transition state and determine the activation energy.

The transition state is a specific molecular configuration along the reaction coordinate that represents the highest potential energy point. It is not a stable molecule but a fleeting arrangement of atoms at the peak of the energy barrier separating reactants from products. Using quantum chemical methods, the geometry of the transition state can be located and its structure optimized. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. For the reaction of this compound with a nucleophile, modeling would reveal the geometry of the carbon atom undergoing substitution as it transitions from a tetrahedral to a trigonal bipyramidal structure and back again.

Computational Elucidation of Nucleophilic Substitution Pathways

The this compound is primed for nucleophilic substitution reactions at the bromomethyl group. The most probable mechanism for this transformation is the bimolecular nucleophilic substitution (SN2) reaction. Computational studies, typically employing density functional theory (DFT), can model this process in detail.

In a typical SN2 reaction, the nucleophile attacks the carbon atom bonded to the bromine from the side opposite to the leaving group. This leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom, resulting in an inversion of stereochemistry at the reaction center. Computational models can calculate the energy profile of this reaction, identifying the transition state and the activation energy, which is crucial for predicting the reaction rate. Factors such as the nature of the nucleophile, the solvent, and the electronic properties of the imidazole ring can be systematically varied in the calculations to understand their impact on the reaction pathway.

While specific computational studies on the SN2 reaction of this compound are not extensively documented in the reviewed literature, the principles of SN2 reactions are well-established and can be modeled using standard computational chemistry software. The imidazole ring, being electron-rich, can influence the electrophilicity of the benzylic-like carbon, a factor that can be quantified through computational analysis of the molecule's electronic structure.

Prediction of Regioselectivity and Stereoselectivity in Complex Reactions

Computational chemistry is particularly powerful in predicting the outcome of reactions where multiple products can be formed. For derivatives of this compound, questions of regioselectivity and stereoselectivity often arise, especially when the imidazole ring itself is subject to functionalization.

For instance, in the deprotonation and subsequent functionalization of related imidazole derivatives, such as 1,1′-methylenebis(3-methylimidazole-2-thione), DFT and MP2 calculations have been successfully employed to explain the observed regioselectivity. fu-berlin.de These studies show that the formation of different regioisomers can be temperature-dependent, and computational models can predict the most stable product by calculating the energies of the possible intermediates and products. fu-berlin.de The calculations can also rationalize the role of counterions in directing the regioselectivity of the reaction. fu-berlin.de

Prediction of Spectroscopic Parameters (Beyond Basic Identification)

Advanced NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT, have become highly accurate in predicting NMR parameters, aiding in structure elucidation and the interpretation of complex spectra.

For imidazole derivatives, computed ¹³C NMR chemical shifts have been used to distinguish between different tautomers and regioisomers. researchgate.net By comparing the calculated chemical shifts for all possible isomers with the experimental data, the correct structure can be confidently assigned. The difference in chemical shifts (ΔΔδ) between specific carbon atoms, such as C4 and C5 in the imidazole ring, can be a sensitive indicator of the substitution pattern. researchgate.net

A study on 1,1′-methylenebis(3-methylimidazole-2-thione) utilized advanced NMR techniques in conjunction with DFT calculations to characterize the products of regioselective functionalization. fu-berlin.de The calculated NMR data provided a basis for the assignment of the experimentally observed signals and confirmed the structures of the synthesized compounds. fu-berlin.de

Below is a hypothetical table illustrating how computed ¹³C NMR data could be presented for different isomers of a functionalized 1-methylimidazole.

Isomer Computed δ(C2) Computed δ(C4) Computed δ(C5) Computed δ(N-CH₃)
1,4-disubstituted140.2128.5118.934.1
1,5-disubstituted141.5119.2129.833.8

Note: The values in this table are illustrative and based on general trends observed for substituted imidazoles.

Vibrational Spectroscopy (IR, Raman) for Functional Group Assignment

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. Computational methods can simulate these vibrational spectra with a high degree of accuracy, aiding in the assignment of experimental bands.

The process involves optimizing the molecular geometry using a chosen level of theory (e.g., DFT with a suitable basis set) and then calculating the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The intensities of the IR and Raman bands are also calculated, providing a complete theoretical spectrum that can be compared with the experimental one.

For imidazole and its derivatives, vibrational analysis can provide clear signatures for the N-H or N-C stretching modes, C=C and C=N stretching vibrations of the ring, and the various in-plane and out-of-plane bending modes. The presence and position of the bromomethyl group in this compound would give rise to characteristic C-Br stretching and CH₂ bending vibrations, which can be precisely assigned with the aid of computational predictions.

A hypothetical table of calculated and experimental vibrational frequencies for key functional groups is presented below.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) (Hypothetical) Assignment
ν(C-H)ring31503145Imidazole ring C-H stretch
ν(C=N)15801575Imidazole ring C=N stretch
ν(C=C)15201515Imidazole ring C=C stretch
δ(CH₂)14501445Bromomethyl CH₂ scissors
ν(C-N)13801375Imidazole ring C-N stretch
ν(C-Br)650645C-Br stretch

Note: The frequencies in this table are illustrative and represent typical ranges for the assigned vibrations.

Emerging Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

The pursuit of "green" chemistry has cast a spotlight on the need for more environmentally benign and efficient methods for synthesizing 4-(bromomethyl)-1-methyl-1H-imidazole. Traditional synthetic routes often involve multi-step processes with the use of hazardous reagents and solvents, leading to significant waste generation. Future research is increasingly focused on addressing these limitations.

Key Research Thrusts:

Catalytic C-H Functionalization: A significant leap forward would be the direct, selective bromination of the methyl group of 1,4-dimethyl-1H-imidazole. This would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Flow Chemistry Approaches: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity. Developing a continuous process for the synthesis of this compound could enable more efficient and scalable production.

Benign Solvents and Reagents: The exploration of greener solvent alternatives, such as ionic liquids or supercritical fluids, is crucial. Additionally, replacing harsh brominating agents with more environmentally friendly options is a key area of investigation.

Synthetic StrategyAdvantagesResearch Goal
Catalytic C-H FunctionalizationFewer steps, higher atom economyDiscovery of selective catalysts for direct bromination
Flow ChemistryEnhanced control, safety, and scalabilityDevelopment of a continuous manufacturing process
Green Solvents/ReagentsReduced environmental impactReplacement of hazardous substances in the synthesis

Exploration of Unconventional Reactivity Modes for the Bromomethyl Imidazole (B134444) Scaffold

Beyond its well-established role as an alkylating agent, researchers are beginning to explore the less conventional reactivity of the this compound scaffold. This includes harnessing the interplay between the bromomethyl group and the imidazole ring to forge novel chemical bonds and molecular architectures.

Areas of Investigation:

Photoredox Catalysis: The use of visible light to initiate radical-based transformations could unlock new reaction pathways for this compound, enabling previously inaccessible derivatizations.

Cross-Coupling Reactions: Developing novel cross-coupling protocols that directly engage the C-Br bond of the bromomethyl group with a variety of coupling partners would significantly expand its synthetic utility.

N-Heterocyclic Carbene (NHC) Precursors: While not a direct reaction of the bromomethyl group, its presence can influence the generation and reactivity of NHCs at other positions on the imidazole ring, a concept ripe for exploration.

Integration into Advanced Functional Materials (e.g., Optoelectronic Devices, Sensors)

The unique electronic and structural features of the 1-methyl-1H-imidazole core make it an attractive candidate for incorporation into advanced functional materials. The bromomethyl group serves as a convenient handle for covalently attaching this scaffold to polymers, surfaces, and other molecular frameworks.

Potential Applications:

Optoelectronic Devices: Imidazole-containing polymers and small molecules are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties of the 4-substituted-1-methyl-1H-imidazole moiety could be tailored for these applications.

Chemical Sensors: The imidazole ring is known to coordinate with metal ions and other analytes. By functionalizing surfaces or polymers with this compound, it is possible to create sensitive and selective chemical sensors.

Ionic Liquids: The quaternization of the imidazole ring leads to the formation of ionic liquids. The properties of these materials can be finely tuned by the choice of the N-substituent and the counter-anion, with potential applications as electrolytes, catalysts, and green solvents.

Material ClassPotential ApplicationRole of this compound
Functional PolymersOLEDs, OPVsProvides a tunable electronic component
Surface-Modified MaterialsChemical SensorsActs as a binding site for analytes
Ionic LiquidsElectrolytes, CatalystsServes as a precursor to the cationic core

Computational Design and Predictive Modeling for Novel Imidazole Derivatives

Computational chemistry is emerging as a powerful tool for accelerating the discovery and development of new imidazole-based molecules with desired properties. By modeling the behavior of these compounds at the atomic level, researchers can predict their reactivity, electronic properties, and potential for specific applications.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure of this compound and its derivatives, providing insights into their reactivity and spectroscopic properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of imidazole derivatives with their observed biological activity or material properties, enabling the rational design of new compounds.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of these molecules in different environments, such as in solution or incorporated into a material, providing a deeper understanding of their function.

High-Throughput Synthesis and Screening Methodologies for Derivatization

To fully explore the chemical space around the this compound scaffold, high-throughput synthesis and screening methods are essential. These approaches allow for the rapid generation and evaluation of large libraries of related compounds, accelerating the discovery of new leads for various applications.

Key Technologies:

Automated Synthesis: Robotic systems can be used to perform repetitive synthetic steps, enabling the parallel synthesis of hundreds or even thousands of imidazole derivatives.

Miniaturized Reaction Ware: The use of microtiter plates and other miniaturized formats reduces the consumption of reagents and solvents, making the synthesis process more efficient and cost-effective.

High-Throughput Screening (HTS): HTS assays can be developed to rapidly assess the properties of large compound libraries, such as their biological activity, catalytic performance, or material characteristics.

Advanced In-Situ Spectroscopic Monitoring of Reactions Involving this compound

A deeper understanding of the reaction mechanisms involving this compound requires the use of advanced in-situ spectroscopic techniques. These methods allow researchers to monitor the reaction as it happens, providing valuable information about reaction kinetics, intermediates, and byproducts.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can be used to track the consumption of reactants and the formation of products in real-time, providing detailed mechanistic insights.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to changes in chemical bonding and can be used to monitor the progress of reactions involving the functional groups of the imidazole derivative.

Mass Spectrometry (MS): Real-time MS techniques can be used to identify and quantify the species present in a reacting mixture, including transient intermediates.

By focusing on these emerging research directions, the scientific community can unlock the full potential of this compound and pave the way for new discoveries in medicine, materials science, and catalysis.

Q & A

Q. What are the established synthetic routes for 4-(bromomethyl)-1-methyl-1H-imidazole, and how can reaction conditions be optimized to improve yield?

Answer: The compound is typically synthesized via alkylation of 1-methylimidazole with bromomethyl bromide under controlled conditions. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of the bromomethyl group.
  • Temperature control : Reactions are often conducted at 0–5°C to suppress side reactions like over-alkylation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high-purity product .
    Optimization strategies :
  • Monitor reaction progress via TLC to avoid prolonged exposure to brominating agents, which can degrade the imidazole ring.
  • Adjust stoichiometry (e.g., 1.2 equivalents of bromomethyl bromide) to balance reactivity and side-product formation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Answer:

  • 1H NMR : Look for characteristic signals:
    • Imidazole protons: δ 7.2–7.5 ppm (H-2 and H-5).
    • Bromomethyl group: δ 4.3–4.5 ppm (CH2Br, singlet).
    • Methyl group: δ 3.6–3.8 ppm (N–CH3, singlet) .
  • 13C NMR : Confirm the presence of C-Br (δ ~30 ppm) and N–CH3 (δ ~36 ppm) .
  • HRMS : Verify molecular ion [M+H]+ at m/z 189.01 (calculated for C6H8BrN2+) .

Advanced Research Questions

Q. How does the bromomethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer: The bromomethyl group acts as an electrophilic site, enabling:

  • Alkylation of biomolecules : Reacts with thiol (-SH) or amine (-NH2) groups in proteins/DNA, forming covalent adducts. This is critical for studying enzyme inhibition or drug-DNA interactions .
  • Synthetic diversification : Substitution with nucleophiles (e.g., amines, thiols) generates derivatives for structure-activity relationship (SAR) studies. For example:
    • Reaction with piperazine produces imidazole-linked pharmacophores with enhanced solubility .
      Mechanistic considerations :
  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalytic bases (e.g., K2CO3) deprotonate nucleophiles, accelerating substitution .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?

Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Purity issues : Validate compound purity via HPLC (>95%) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
  • Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) across labs.
  • Structural analogs : Compare activity of the parent compound with derivatives (e.g., 4-(chloromethyl) analogs) to isolate the role of the bromine atom .
    Case study : Derivatives with electron-withdrawing groups (e.g., -CF3) show enhanced cytotoxicity due to increased electrophilicity .

Q. How can computational methods guide the design of this compound-based inhibitors targeting enzymes?

Answer:

  • Docking studies : Use software like AutoDock Vina to predict binding poses with targets (e.g., kinases or cytochrome P450 enzymes). Focus on interactions between the bromomethyl group and catalytic residues (e.g., cysteine thiols) .
  • MD simulations : Assess stability of inhibitor-enzyme complexes over 100-ns trajectories to identify critical binding motifs .
  • QSAR models : Corrogate substituent effects (e.g., halogen size) with inhibitory potency (IC50) using multivariate regression .

Methodological Challenges

Q. What strategies mitigate decomposition of this compound during storage or reaction?

Answer:

  • Storage : Keep in amber vials under inert gas (N2/Ar) at –20°C to prevent light-/moisture-induced degradation .
  • In situ generation : Prepare the compound immediately before use via transient protection (e.g., as a stable hydrochloride salt) .
  • Stabilizers : Add radical scavengers (e.g., BHT) to reactions involving elevated temperatures .

Q. How can researchers address low yields in coupling reactions involving this compound?

Answer: Common pitfalls and solutions:

  • Competing elimination : Use bulky bases (e.g., DIPEA) instead of KOH to suppress β-hydride elimination .
  • Catalyst optimization : Employ Pd(PPh3)4 for Suzuki-Miyaura couplings or CuI for Ullmann-type reactions .
  • Solvent effects : Switch to DMSO for polar intermediates or toluene for hydrophobic aryl partners .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.